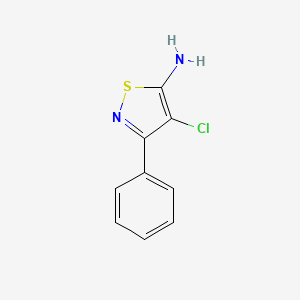![molecular formula C13H11N3O2 B7554260 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione](/img/structure/B7554260.png)
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione, also known as MIMI, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MIMI is a small molecule that has a unique structure and properties, making it a promising candidate for drug development and other research applications.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been shown to bind to proteins such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. In vitro studies have shown that 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione inhibits the activity of COX-2 and NF-κB, which are involved in the production of inflammatory cytokines. 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is its unique structure and properties, which make it a promising candidate for drug development and other research applications. However, the synthesis of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is a challenging process, requiring expertise in organic chemistry. Additionally, the mechanism of action of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is not fully understood, and further research is needed to fully elucidate its effects.
Direcciones Futuras
There are several future directions for research on 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione. One area of interest is the development of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione as a probe to study protein-ligand interactions and other biochemical processes. Additionally, further research is needed to fully understand the mechanism of action of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione and its effects on the body.
Métodos De Síntesis
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione can be synthesized through a multi-step process that involves the reaction of 2-methylimidazole with phthalic anhydride in the presence of a catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product. The synthesis of 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione is a challenging process, requiring expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In biochemistry, 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been used as a probe to study protein-ligand interactions due to its ability to bind to certain proteins. In materials science, 2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione has been used to synthesize novel materials with unique properties.
Propiedades
IUPAC Name |
2-[(2-methylimidazol-1-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-14-6-7-15(9)8-16-12(17)10-4-2-3-5-11(10)13(16)18/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIFGYFSROSOIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylimidazol-1-yl)methyl]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

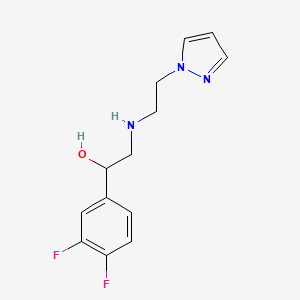
![1-[(5-Methylfuro[3,2-b]pyridine-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7554188.png)
![2-[(2-Cyclohexylideneacetyl)-methylamino]acetamide](/img/structure/B7554192.png)
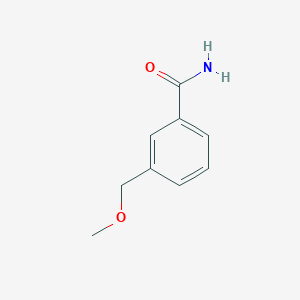
![2,2-Dimethyl-1-[3-(1,3-thiazolidine-3-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7554201.png)
![1-[4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7554213.png)
![2-[(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-4,5-dimethyl-1,3-oxazole](/img/structure/B7554224.png)
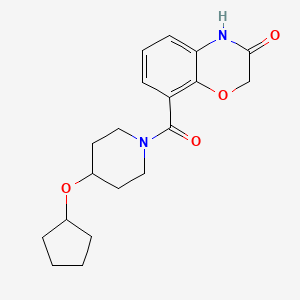
methyl}cyclopropanecarboxamide](/img/structure/B7554231.png)
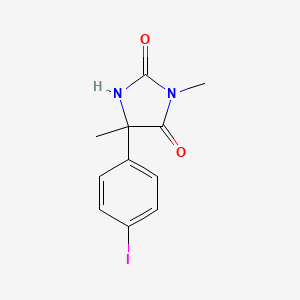
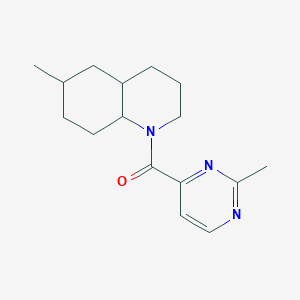
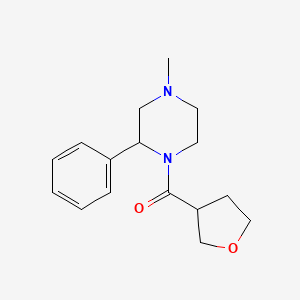
![1-[[1-(3-Fluorophenyl)pyrazol-3-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7554264.png)
